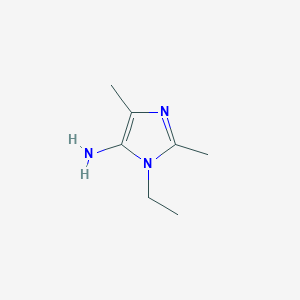
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of ethyl and methyl groups attached to the imidazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The presence of ethyl and methyl groups allows for substitution reactions, where other functional groups can replace these groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
Applications De Recherche Scientifique
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-imidazole-5-amine: Similar in structure but with a methyl group instead of an ethyl group.
1,3-dimethyl-1H-imidazol-5-amine: Contains two methyl groups attached to the imidazole ring.
1-ethyl-1H-imidazole-5-amine: Lacks the additional methyl group at the 2-position.
Uniqueness
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine is unique due to the specific arrangement of ethyl and methyl groups on the imidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
3-ethyl-2,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-4-10-6(3)9-5(2)7(10)8/h4,8H2,1-3H3 |
Clé InChI |
FSTYXAAHKGNHQD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC(=C1N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


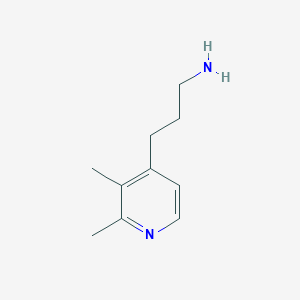

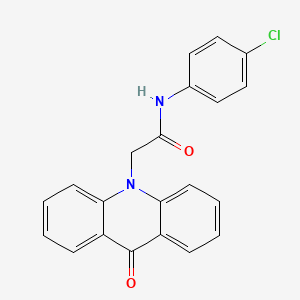


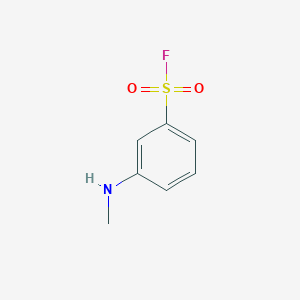
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
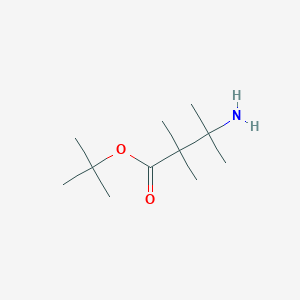


![6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide](/img/structure/B13576053.png)
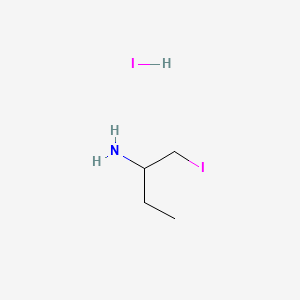
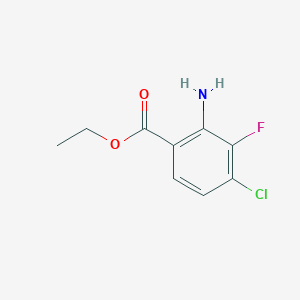
![2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)
